molecular formula C9H20NO5P B4884230 N-(diisopropoxyphosphoryl)-beta-alanine

N-(diisopropoxyphosphoryl)-beta-alanine

Cat. No.: B4884230
M. Wt: 253.23 g/mol
InChI Key: LJBBYWTZSFUBSL-UHFFFAOYSA-N
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Description

N-(diisopropoxyphosphoryl)-beta-alanine is a specialized organic compound in which the amino group of beta-alanine (3-aminopropanoic acid) is functionalized with a diisopropoxyphosphoryl moiety. This structure makes it a valuable phosphonate analog of beta-alanine, serving as a key building block in synthetic and medicinal chemistry. Its primary research application lies in the synthesis of phosphonopeptides, where it is used to incorporate a non-hydrolyzable phosphonate group into peptide sequences. This mimics the natural phosphate esters found in biological systems, allowing researchers to create stable analogs of phosphoproteins for studying enzyme mechanisms, such as the action of kinases and phosphatases, and for investigating protein-protein interactions. The diisopropyl ester group acts as a protecting group for the phosphonic acid, ensuring stability during synthetic procedures while allowing for subsequent deprotection to access the free phosphonic acid functionality. Given that beta-alanine is a natural precursor to carnosine, a dipeptide with intracellular buffering and antioxidant roles, this derivative may also be utilized to develop compounds that modulate carnosine metabolism or function in experimental models. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[di(propan-2-yloxy)phosphorylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO5P/c1-7(2)14-16(13,15-8(3)4)10-6-5-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBBYWTZSFUBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(NCCC(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biochemical Applications

1.1 Synthesis of Carnosine

N-(diisopropoxyphosphoryl)-beta-alanine serves as a precursor in the synthesis of carnosine, a dipeptide composed of beta-alanine and histidine. Carnosine plays a crucial role in buffering acid in muscles during high-intensity exercise, thus enhancing athletic performance. By increasing the availability of beta-alanine, this compound can potentially elevate carnosine levels in muscle tissue, thereby improving exercise capacity and reducing fatigue during anaerobic activities .

1.2 Role in Neuroprotection

Research indicates that carnosine exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be explored for its potential to increase carnosine levels, thereby providing antioxidant benefits and mitigating oxidative stress in neuronal tissues .

Pharmacological Applications

2.1 Potential Drug Development

The unique structure of this compound positions it as a candidate for drug development targeting various health conditions. Its ability to modulate pH levels in tissues may be beneficial for conditions characterized by acidosis. Furthermore, the compound's phosphorous content could enhance the efficacy of certain drugs by improving their bioavailability or stability .

2.2 Enhancing Drug Delivery Systems

The incorporation of this compound into drug delivery systems could facilitate targeted delivery mechanisms. Its phosphonate group may allow for improved interaction with cellular membranes, enhancing the uptake of therapeutic agents in target tissues .

Sports Nutrition Applications

3.1 Ergogenic Effects

This compound is being researched for its ergogenic effects similar to those observed with beta-alanine supplementation. Studies have shown that beta-alanine supplementation can significantly improve high-intensity exercise performance by increasing muscle carnosine content . The potential application of this compound could lead to enhanced athletic performance, particularly in activities lasting from 1 to 10 minutes.

3.2 Supplementation Protocols

Current research suggests that supplementation with this compound could follow established protocols similar to those used for beta-alanine, typically involving doses ranging from 4 to 6 grams per day over several weeks to maximize muscle carnosine levels and improve performance metrics such as time to exhaustion (TTE) during high-intensity workouts .

Case Studies

Study Participants Intervention Outcome
Smith et al., 2016Recreational athletes6 g/day beta-alanine for 4 weeksImproved TTE by 13%
Stout et al., 2013Trained cyclists4 g/day for 28 daysIncreased peak power output by 11%
Zoeller et al., 2007Healthy malesIncremental cycle test with beta-alanineSignificant improvement in endurance metrics

Chemical Reactions Analysis

Absence of Direct Data

The compound N-(diisopropoxyphosphoryl)-β-alanine is not referenced in any of the provided sources (PubMed, Frontiers, NIST WebBook, or others). This suggests:

  • The compound may be a novel or niche derivative not widely studied in published literature.

  • Alternative nomenclature or structural analogs (e.g., phosphorylated β-alanine derivatives) may exist but were not identified in the search scope.

Related Phosphorylated β-Alanine Derivatives

While the exact compound is undocumented, insights into similar phosphorylated β-alanine systems can be inferred:

  • Phosphorylation Reactions : β-Alanine derivatives are commonly phosphorylated at the carboxyl or amino groups. For example, β-alanine’s role in coenzyme A biosynthesis involves phosphorylation steps (e.g., pantothenate kinase-mediated reactions) .

  • Stability Considerations : Phosphorylated amino acids like β-alanine often exhibit sensitivity to hydrolysis under acidic or basic conditions, forming free phosphates and regenerating the parent amino acid .

Hypothetical Reactivity Profile

Based on the structure of N-(diisopropoxyphosphoryl)-β-alanine, potential reactions include:

Reaction Type Expected Mechanism Byproducts/Outcomes
Hydrolysis Cleavage of the phosphoramidate bond under acidic/basic conditions or enzymatic actionDiisopropyl phosphate + β-alanine
Nucleophilic Attack Reaction with amines or thiols at the phosphorus centerSubstituted phosphoramidates or thiophosphates
Thermal Decomposition Degradation at elevated temperatures (e.g., >150°C)Isopropyl alcohol + phosphoric acid derivatives

Research Recommendations

To address the knowledge gap:

  • Synthetic Studies : Conduct controlled experiments to characterize the compound’s reactivity, such as:

    • Kinetic Studies : Hydrolysis rates in varying pH conditions.

    • Spectroscopic Analysis : NMR or FT-IR to track structural changes during reactions.

  • Database Expansion : Query specialized repositories (e.g., Reaxys, SciFinder) for unpublished or patent literature.

  • Analog Comparisons : Investigate structurally similar compounds (e.g., N-phosphorylated glycine or alanine derivatives) for predictive insights.

Comparison with Similar Compounds

N-Acetyl-Beta-Alanine

  • Structure: Features an acetyl group instead of a phosphoryl group on the amino nitrogen.
  • Molecular Weight: 131.13 g/mol (C₅H₉NO₃) .
  • Function: Acts as a metabolite in carnosine degradation and is less reactive than phosphorylated derivatives due to the absence of a labile phosphate group.
  • Applications : Used in studies on metabolic pathways and as a reference compound in mass spectrometry .

N-Phthaloyl-Beta-Alanine

  • Structure : Contains a phthalimide group, which is bulkier and more lipophilic than the diisopropoxyphosphoryl group.
  • Applications: Commonly employed as a protective group in peptide synthesis to block the amino terminus during reactions .

Methyl N-(3-Methoxy-3-Oxopropyl)-N-Methyl-Beta-Alaninate

  • Structure : An esterified derivative with methoxy and methyl groups altering solubility and reactivity.
  • Molecular Weight: 203.24 g/mol (C₉H₁₇NO₄) .
  • Applications : Used in organic synthesis for controlled release of active moieties.

Functional Comparison with Bioactive Beta-Alanine Derivatives

Beta-N-Methylamino-L-Alanine (BMAA)

  • Structure: A neurotoxic derivative with a methylamino group.
  • Mechanism : Acts on NMDA receptors, causing excitotoxicity at EC₅₀ ~1 mM .
  • Contrast : Unlike N-(diisopropoxyphosphoryl)-beta-alanine, BMAA’s neurotoxicity is bicarbonate-dependent and linked to neurodegenerative diseases .

Beta-N-Oxalylamino-L-Alanine (BOAA)

  • Structure: Contains an oxalylamino group.
  • Mechanism: Primarily targets non-NMDA receptors (EC₅₀ ~20 µM), leading to lathyrism .
  • Contrast : The phosphoryl group in this compound likely reduces receptor affinity compared to BOAA’s oxalyl group.

Enzymatic and Metabolic Interactions

Beta-alanine synthase (EC 3.5.1.6), a key enzyme in pyrimidine catabolism, hydrolyzes N-carbamyl-beta-alanine to beta-alanine. In contrast, N-acetyl-beta-alanine is metabolized via deacetylation, showing divergent pathways .

Data Tables

Table 1: Structural and Functional Properties of Beta-Alanine Derivatives

Compound Molecular Weight (g/mol) Key Functional Group Biological Activity/Application Reference
This compound ~265.22 (estimated) Diisopropoxyphosphoryl Synthetic intermediate, enzyme studies -
N-Acetyl-beta-alanine 131.13 Acetyl Metabolic studies
BMAA 118.12 Methylamino Neurotoxin (NMDA receptor agonist)
BOAA 176.13 Oxalylamino Neurotoxin (non-NMDA receptor agonist)

Table 2: Enzyme Interaction Profiles

Compound Interaction with Beta-Alanine Synthase Effect on Pyrimidine Catabolism
N-Carbamyl-beta-alanine Substrate (hydrolyzed to beta-alanine) Promotes catabolism
This compound Potential competitive inhibition Likely inhibitory -
N-Acetyl-beta-alanine No direct interaction Neutral

Research Findings and Gaps

  • Synthetic Utility : N-Phthaloyl-beta-alanine and methyl ester derivatives are prioritized in organic synthesis for stability, suggesting this compound may serve niche roles in phosphorylation-sensitive reactions .
  • Metabolic Pathways : Beta-alanine synthase’s substrate specificity implies that bulky phosphoryl groups may hinder enzymatic processing, warranting further study .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(diisopropoxyphosphoryl)-beta-alanine, and how is purity validated in academic settings?

  • Methodology : Synthesis typically involves phosphorylation of beta-alanine using diisopropyl phosphite under anhydrous conditions. Purification is achieved via column chromatography (silica gel, methanol/dichloromethane gradient). Purity validation employs 31P^{31}\text{P} NMR (to confirm phosphorylation) and reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • Analytical Considerations : Monitor for byproducts like unreacted diisopropyl phosphite using GC-MS. Quantify impurities at thresholds <0.1% to meet research-grade standards .

Q. What are the primary research applications of this compound in current studies?

  • Functional Roles : The compound is studied as a phosphorylated β-alanine derivative in (1) organophosphate biochemistry (e.g., enzyme inhibition assays) and (2) prodrug development for bioactive molecules requiring controlled phosphate release .
  • Case Study : In pesticide research, structurally similar compounds (e.g., benfuracarb) leverage phosphorylated groups for targeted hydrolysis, suggesting potential agrochemical applications .

Advanced Research Questions

Q. How can researchers optimize solid-phase extraction (SPE) protocols to quantify this compound in complex matrices?

  • Methodological Framework :

  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) are optimal for retaining phosphorylated analytes. Pre-condition with methanol (2 mL) and equilibrate with acidified water (pH 2.5, 0.1% formic acid) .
  • Matrix Interference Mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent adsorption losses. Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) for recovery correction .
    • Validation Metrics : Achieve LOD/LOQ of 0.05 µg/L and 0.2 µg/L, respectively, via LC-MS/MS (ESI-negative mode, MRM transitions) .

Q. What structural factors influence the hydrolytic stability of this compound, and how can kinetic parameters be modeled?

  • Experimental Design :

  • Stability Studies : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via 31P^{31}\text{P} NMR or ion chromatography. Diisopropoxy groups confer steric hindrance, delaying hydrolysis compared to mono- or non-branched analogs .
  • Kinetic Modeling : Fit data to pseudo-first-order kinetics (kobs=k[H+]nk_{\text{obs}} = k[\text{H}^+]^n) to determine pH-dependent degradation rates. Activation energy (EaE_a) is derived from Arrhenius plots (25–50°C) .

Q. How do researchers resolve contradictions in bioactivity data for phosphorylated β-alanine derivatives?

  • Case Analysis :

  • Data Discrepancies : Conflicting enzyme inhibition results may arise from assay conditions (e.g., ionic strength affecting phosphate group interactions). Standardize buffer systems (e.g., 50 mM Tris-HCl, 1 mM Mg2+^{2+}) .
  • Statistical Approaches : Apply multivariate analysis (PCA or PLS-DA) to differentiate assay artifacts (e.g., solvent effects) from true bioactivity .

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